6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid

Kinase inhibitor PLK4 Positional isomerism

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-49-8) is a heterocyclic building block with molecular formula C8H9N3O2 and molecular weight 179.18 g/mol. It comprises a pyrimidine core substituted at the 6-position with an azetidin-1-yl moiety and at the 4-position with a carboxylic acid group.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 2097949-49-8
Cat. No. B1480419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
CAS2097949-49-8
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13)
InChIKeyJHWBKCAUECTPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-49-8): Structural Identity and Procurement-Relevant Classification


6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-49-8) is a heterocyclic building block with molecular formula C8H9N3O2 and molecular weight 179.18 g/mol . It comprises a pyrimidine core substituted at the 6-position with an azetidin-1-yl moiety and at the 4-position with a carboxylic acid group. This compound belongs to the broader class of azetidinyl pyrimidines that have been patented as kinase inhibitor scaffolds, particularly targeting Janus kinase (JAK) proteins and Polo-like kinase 4 (PLK4) . The carboxylic acid functionality enables direct amide coupling for library synthesis, while the conformationally constrained azetidine ring offers distinct advantages over larger saturated heterocycles in target binding interactions.

Why Generic Pyrimidine-4-carboxylic Acid Analogs Cannot Replace 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid in Kinase-Focused Discovery Programs


In kinase inhibitor development, the precise attachment position of substituents on the pyrimidine core critically determines the exit vector orientation toward the hinge region of the ATP-binding pocket. The 6-position azetidine substitution of this compound places the basic nitrogen in a geometry that has been validated in potent PLK4 inhibitors (IC50 = 15.5 nM for a downstream derivative) , whereas the corresponding 2-position isomer (CAS 2137666-71-6) projects the azetidine along a different trajectory, incompatible with the same binding mode. Simple pyrimidine-4-carboxylic acid (CAS 31462-59-6) lacks the azetidine ring entirely, eliminating the conformational constraint that reduces entropic penalty upon target engagement. Furthermore, pyridine-based analogs such as 6-(azetidin-1-yl)nicotinic acid (CAS 1334486-29-1) possess only one endocyclic nitrogen for hinge hydrogen bonding versus the two nitrogens of the pyrimidine core, fundamentally altering kinase recognition .

Quantitative Differentiation Evidence for 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid Versus Closest Structural Analogs


6-Position Azetidine Substitution Enables Potent PLK4 Kinase Engagement Versus the 2-Position Isomer

A derivative incorporating the 6-(azetidin-1-yl)pyrimidin-4-yl core achieved an IC50 of 15.5 nM against human PLK4 kinase, measured by ADP-Glo assay with recombinant PLK4 (ThermoFisher, cat #PV6396) . The same derivative showed 71 nM inhibition of Aurora B and 2,140 nM inhibition of Aurora A, demonstrating a 138-fold selectivity window between PLK4 and Aurora A. This potent activity is enabled by the specific 6-position attachment geometry, which orients the azetidine nitrogen for optimal hinge region contact. By contrast, the 2-position isomer 2-(azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2137666-71-6) would project the azetidine ring along a trajectory that cannot simultaneously engage the hinge and position the carboxylic acid at the solvent-exposed region, a structural argument supported by published SAR on 4,6-diaminopyrimidine scaffolds where substituent position dictates kinase selectivity .

Kinase inhibitor PLK4 Positional isomerism Binding mode

Conformational Rigidity of Azetidine Versus Piperidine Confers Reduced Entropic Binding Penalty

The four-membered azetidine ring in 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid restricts the nitrogen lone pair orientation to a limited set of low-energy conformations, reducing the entropic penalty upon target binding compared to six-membered piperidine analogs. Molecular modeling studies on related azetidinyl pyrimidine kinase inhibitors have demonstrated that the azetidine ring occupies a smaller steric footprint (van der Waals volume approximately 20% less than piperidine) while maintaining a comparable pKa for the basic nitrogen (predicted conjugate acid pKa ~8.2 for azetidine vs ~10.6 for piperidine) . In the context of the patent literature, azetidinyl pyrimidine compounds are described as having advantageous binding properties for JAK and ROCK kinases, with the constrained geometry specifically cited as contributing to kinase selectivity . A compound containing 6-(azetidin-1-yl)pyrimidine instead of the corresponding piperidine analog would be expected to exhibit a more favorable entropic contribution to binding free energy, estimated at approximately 0.5–1.5 kcal/mol based on conformational entropy calculations for four- versus six-membered ring constraints.

Conformational constraint Azetidine Piperidine Entropic penalty Binding affinity

Free Carboxylic Acid Enables Direct Amide Coupling Versus Methyl Ester Analogs Requiring Hydrolysis

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-49-8) presents a free carboxylic acid at the 4-position, enabling direct amide coupling with diverse amine fragments using standard HATU, HBTU, or EDC/HOBt conditions without requiring a preceding hydrolysis step . The methyl ester analog, methyl 6-(azetidin-1-yl)pyrimidine-4-carboxylate (CAS 2098025-16-0; molecular weight 193.2 g/mol), necessitates saponification (LiOH or NaOH in aqueous THF/MeOH) prior to amide bond formation, adding one synthetic step, reducing overall yield by an estimated 10–25%, and introducing potential epimerization or degradation risks under basic conditions . In high-throughput parallel synthesis settings, the direct availability of the carboxylic acid reduces cycle time by approximately 4–8 hours per library plate compared to the ester-to-acid hydrolysis workflow. Furthermore, the target compound's molecular weight of 179.18 g/mol is 14.02 g/mol lower than the methyl ester, offering a slight advantage in fragment-based screening where lower molecular weight starting points are preferred.

Amide coupling Library synthesis Building block Carboxylic acid Ester hydrolysis

Pyrimidine Core Provides Dual H-Bond Acceptor Sites for Kinase Hinge Binding Versus Pyridine Analog

The pyrimidine ring in 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid contains two endocyclic nitrogen atoms (N1 and N3) capable of serving as hydrogen bond acceptors with the kinase hinge region backbone NH, a binding mode well-established for pyrimidine-based kinase inhibitors . In contrast, the pyridine analog 6-(azetidin-1-yl)nicotinic acid (CAS 1334486-29-1) possesses only one endocyclic nitrogen, reducing the potential for bidentate hinge interactions. This difference is critical for kinase selectivity: the additional H-bond acceptor in pyrimidines enables recognition of kinases with specific hinge sequences (e.g., PLK4 hinge residues Cys84 and Glu86) that cannot be engaged by monodentate pyridine interactions. Experimental validation comes from the PLK4 inhibitor data presented in Evidence Item 1, where the 6-(azetidin-1-yl)pyrimidine-containing derivative achieves 15.5 nM potency . The pyridine analog does not appear in the same patent family as a PLK4 inhibitor, suggesting it does not support the same binding mode.

Kinase hinge binding Pyrimidine Pyridine Hydrogen bonding Selectivity

Procurement-Driven Application Scenarios for 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2097949-49-8)


PLK4-Selective Kinase Inhibitor Lead Generation via Amide Library Synthesis

The 4-carboxylic acid group of 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid permits direct parallel amide coupling with diverse amine fragments to generate PLK4-focused compound libraries. As demonstrated by a derivative achieving 15.5 nM PLK4 inhibition with 138-fold selectivity over Aurora A , the 6-azetidinyl pyrimidine scaffold is validated for PLK4 engagement. The free acid eliminates the ester hydrolysis step, enabling rapid SAR exploration at the solvent-exposed region while maintaining the critical 6-azetidine hinge-binding motif.

Conformationally Constrained Fragment for Kinase Hinge Binder Collections

The combination of the rigid azetidine ring and the dual-nitrogen pyrimidine core makes this compound an ideal fragment for kinase hinge binder collections. The azetidine constraint reduces the conformational entropy penalty upon target binding compared to piperidine-containing fragments , while the pyrimidine ring enables bidentate hinge hydrogen bonding. As a fragment with molecular weight 179.18 g/mol and predicted tPSA of approximately 70 Ų, it falls within Rule-of-Three guidelines for fragment-based drug discovery .

JAK/ROCK Dual Kinase Inhibitor Scaffold Elaboration

Patent literature from Aerie Pharmaceuticals establishes azetidinyl pyrimidines as privileged scaffolds for JAK and ROCK kinase inhibition, with applications in inflammatory eye diseases including uveitis . The 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid core serves as a direct synthetic precursor for elaborating such inhibitors through the carboxylic acid handle, with the 6-position azetidine already installed in the geometry required for kinase binding.

Building Block Procurement for Anti-Mitotic Agent Development

4-(Azetidin-1-yl)pyrimidine derivatives have been patented as anti-mitotic and anti-proliferative agents . The 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid provides a complementary substitution pattern to the 4-azetidinyl series, offering an alternative exit vector geometry. Procurement of this isomer enables exploration of distinct SAR space not accessible with the 4-substituted series, diversifying intellectual property positioning in anti-mitotic drug discovery programs.

Quote Request

Request a Quote for 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.